molecular formula C14H21NO5S B2518407 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide CAS No. 946315-35-1

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide

Cat. No.: B2518407
CAS No.: 946315-35-1
M. Wt: 315.38
InChI Key: OYEBABWFAIUHDA-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Mechanism of Action

Target of Action

Similar compounds have shown high docking scores with γ-aminobutyric acid receptors , suggesting that this compound may also interact with these receptors.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.

Pharmacokinetics

Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines , indicating that these compounds may have good bioavailability.

Result of Action

Related compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that this compound may also have antitumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the sulfonamide group: This involves the reaction of the benzo[d][1,3]dioxole derivative with isobutylamine and a sulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole-sulfonamide intermediate with a suitable alkylating agent to introduce the propane-1-sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These include compounds such as 1-benzo[d][1,3]dioxol-5-yl-indoles and benzo[d][1,3]dioxol-5-yl-acetamides.

    Sulfonamide derivatives: These include compounds such as N-isobutylsulfonamides and N-alkylsulfonamides.

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEBABWFAIUHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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